molecular formula C9H10BrClOZn B14869648 (3-Chloro-4-i-propyloxyphenyl)Zinc bromide

(3-Chloro-4-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14869648
M. Wt: 314.9 g/mol
InChI Key: HGQZSOBABAPLRS-UHFFFAOYSA-M
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Description

(3-chloro-4-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is typically used in the context of cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-chloro-4-iso-propyloxyphenyl)zinc bromide involves the reaction of 3-chloro-4-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-chloro-4-iso-propyloxyphenyl bromide+Zn(3-chloro-4-iso-propyloxyphenyl)zinc bromide\text{3-chloro-4-iso-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{(3-chloro-4-iso-propyloxyphenyl)zinc bromide} 3-chloro-4-iso-propyloxyphenyl bromide+Zn→(3-chloro-4-iso-propyloxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (3-chloro-4-iso-propyloxyphenyl)zinc bromide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants and products. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This type of reaction involves the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.

Common Reagents and Conditions

    Negishi Coupling: Palladium or nickel catalysts are commonly used. The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, using reagents like hydrogen peroxide or lithium aluminum hydride.

Major Products

The major products of reactions involving (3-chloro-4-iso-propyloxyphenyl)zinc bromide are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In organic chemistry, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates.

Biology and Medicine

The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in medicinal chemistry.

Industry

In the industrial sector, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which (3-chloro-4-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in further chemical transformations. The molecular targets are typically electrophilic centers in other molecules, where the zinc reagent can donate its phenyl group.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the chloro and iso-propyloxy substituents.

    (4-methoxyphenyl)zinc bromide: Similar but has a methoxy group instead of an iso-propyloxy group.

    (3-chlorophenyl)zinc bromide: Similar but lacks the iso-propyloxy group.

Uniqueness

The presence of both chloro and iso-propyloxy groups in (3-chloro-4-iso-propyloxyphenyl)zinc bromide provides unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic properties of the phenyl ring, making the compound more versatile in various synthetic applications.

Properties

Molecular Formula

C9H10BrClOZn

Molecular Weight

314.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HGQZSOBABAPLRS-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

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